4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Catalog No.
S2987641
CAS No.
677782-39-7
M.F
C8H10ClNO4S2
M. Wt
283.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

CAS Number

677782-39-7

Product Name

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

IUPAC Name

4-(dimethylsulfamoyl)benzenesulfonyl chloride

Molecular Formula

C8H10ClNO4S2

Molecular Weight

283.74

InChI

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3

InChI Key

MONMTDYGPKNEOH-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

not available

Antibacterial Agents

    Specific Scientific Field: Medicinal Chemistry and Microbiology

    Summary of the Application: This compound has been used in the synthesis of new sulfone derivatives containing a sulfonohydrazide moiety. These derivatives have been evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv.

    Methods of Application or Experimental Procedures: The new sulfone derivatives were synthesized and their structures were determined using 1H NMR, 13C NMR, and HRMS.

    Results or Outcomes: The compound 2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide showed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 µg/mL, respectively.

Electrophilic Aromatic Substitution

Synthesis of Sulfa Drugs

Catalyst in Electrophilic Aromatic Substitution

Synthesis of Sulfonic Acids

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₄S₂ and a molecular weight of 283.75 g/mol. It is characterized by a sulfonyl chloride functional group, which imparts significant reactivity to the compound. This compound is also known for its structural features, including a dimethylsulfamoyl group attached to a benzene ring, making it useful in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles to form sulfonamides. This reaction is essential for synthesizing biologically active compounds.
  • Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts sulfonylation, where it reacts with aromatic compounds to introduce sulfonyl groups, enhancing the reactivity of the resulting products .
  • Formation of Sulfene: It can also be used to generate sulfene through cycloaddition reactions, which are valuable for producing cyclic sulfone derivatives .

While detailed biological activity data specifically for 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride may be limited, compounds containing similar functional groups often exhibit significant biological properties. For instance, sulfonamide derivatives are known for their antimicrobial and antifungal activities. The ability of this compound to form sulfonamides suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents .

Several methods have been reported for synthesizing 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride:

  • Direct Chlorination: The compound can be synthesized through the chlorination of 4-(dimethylsulfamoyl)benzenesulfonic acid using thionyl chloride or phosphorus pentachloride as chlorinating agents.
  • Using Ionic Liquids: Recent studies have explored using ionic liquids as reaction media to enhance the efficiency of the synthesis process, particularly in Friedel-Crafts reactions .
  • Eco-friendly Approaches: Some methods emphasize environmentally friendly practices, such as using green solvents and catalysts to minimize waste and improve sustainability during synthesis .

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly sulfonamide antibiotics.
  • Chemical Synthesis: The compound is utilized in synthetic organic chemistry for introducing sulfonyl groups into other organic molecules.
  • Research and Development: It is often employed in laboratories for research purposes due to its reactivity and ability to form diverse derivatives .

Interaction studies involving 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can effectively react with amines and alcohols to form corresponding sulfonamide and sulfonate esters. Such interactions are crucial for understanding its potential biological activity and applications in drug development .

Several compounds are structurally or functionally similar to 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
SulfanilamideC₆H₈N₂O₃SFirst discovered sulfonamide antibiotic; lacks chlorosulfonyl group
Benzene-1-sulfonyl chlorideC₆H₅ClO₂SSimpler structure; used primarily as a reagent
4-AminobenzenesulfonamideC₆H₈N₂O₂SExhibits significant antibacterial activity; contains an amino group instead of dimethylsulfamoyl

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride stands out due to its unique combination of both dimethylsulfamoyl and sulfonyl chloride functionalities, enhancing its reactivity and versatility in various chemical transformations compared to other similar compounds .

The synthesis of sulfonyl chlorides dates to the mid-19th century, with early methods relying on chlorosulfonation of aromatic hydrocarbons using chlorosulfuric acid. Industrial production of benzenesulfonyl chloride, for instance, involved a two-step reaction between benzene and chlorosulfuric acid, followed by thionyl chloride treatment. The introduction of dimethylsulfamoyl groups into sulfonyl chlorides emerged later, driven by the need for electron-withdrawing substituents to modulate reactivity. A pivotal advancement came with the Reed reaction, which enabled the direct synthesis of alkylsulfonyl chlorides via radical-mediated chlorosulfonation of alkanes.

Modern synthetic routes to 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride often begin with functionalized anilines. For example, diazotization of 4-amino-N,N-dimethylbenzenesulfonamide followed by treatment with sulfur dioxide and copper(I) chloride provides a regioselective pathway to the target compound. This method, adapted from classical Meerwein arylation, achieves yields exceeding 80% under optimized low-temperature conditions (-5°C to 0°C).

Structural Significance in Organic Chemistry Research

The molecular architecture of 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride (C~8~H~10~ClNO~4~S~2~) features two distinct sulfonyl groups positioned para to each other on a benzene ring. Nuclear magnetic resonance (NMR) studies reveal characteristic downfield shifts for the sulfonyl chloride proton (δ 2.97 ppm) and aromatic protons adjacent to electron-withdrawing groups. X-ray crystallographic analyses confirm a distorted tetrahedral geometry at the sulfur centers, with S-Cl bond lengths averaging 2.01 Å—consistent with heightened electrophilicity at the chlorine atom.

Kinetic studies using deuterium oxide (D~2~O) solvent isotope effects demonstrate that the dimethylsulfamoyl group reduces the activation energy for nucleophilic displacement at the sulfonyl chloride center. The kinetic solvent isotope effect (k.s.i.e.) for hydrolysis decreases from 1.82 for unsubstituted benzenesulfonyl chloride to 1.41 for the dimethylsulfamoyl derivative, indicating transition-state stabilization through resonance donation from the dimethylamino group.

Dual Functionality as a Synthetic Intermediate

This compound’s dual functionality enables sequential derivatization strategies. The sulfonyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and thiols, while the dimethylsulfamoyl moiety remains inert under mild conditions. For instance, reaction with benzotriazole in dichloromethane at 0°C produces the corresponding sulfonamide in 44% yield after chromatographic purification.

Recent methodologies leverage Pyry-BF~4~ to activate primary sulfonamides for late-stage chlorination, permitting the synthesis of complex derivatives without protecting group strategies. This approach tolerates diverse functional groups, including esters, ketones, and heterocycles, making it invaluable for pharmaceutical lead optimization.

Current Academic Research Landscape

Contemporary research focuses on three primary areas:

  • Catalytic Asymmetric Sulfonylation: Palladium-catalyzed couplings using chiral ligands to generate enantioenriched sulfonates.
  • Polymer-Supported Reagents: Immobilized variants for flow chemistry applications, enhancing reaction scalability.
  • Photoredox Activation: Visible-light-mediated reactions to generate sulfonyl radicals for C–S bond formation.

A 2025 study demonstrated the compound’s utility in synthesizing sulfonated metal-organic frameworks (MOFs), where its rigid aromatic core facilitates precise pore-size control. Another investigation utilized it as a linchpin in cascade reactions to construct polycyclic sulfones with antitumor activity.

Classical Synthetic Approaches

Diazotization-Based Chlorosulfonylation Pathways

The diazotization-chlorosulfonylation sequence remains a cornerstone for synthesizing aromatic sulfonyl chlorides. For 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride, this method begins with 4-amino-N,N-dimethylbenzenesulfonamide. Diazotization is achieved using sodium nitrite (NaNO₂) in a chilled acidic medium (HCl/acetic acid), generating a diazonium salt intermediate [2]. Subsequent treatment with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) initiates chlorosulfonylation, replacing the amino group with a sulfonyl chloride moiety [1] [2].

Key parameters include maintaining temperatures below -5°C to stabilize the diazonium intermediate and using toluene as a solvent to enhance SO₂ solubility [1]. Yields typically range from 65–80%, though side reactions like desulfonation may occur if temperature control is inadequate.

Table 1: Batch vs. Continuous Flow Diazotization Parameters

ParameterBatch Process [1]Continuous Flow [2]
Temperature-10°C to 0°C0–5°C
Reaction Time2–3 hours10–15 minutes
Yield70–75%85–90%
Byproduct FormationModerate (5–10%)Low (<3%)

Continuous flow systems mitigate risks associated with exothermic diazonium decomposition by enabling rapid mixing and heat dissipation [2].

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (NAS) provides an alternative route for introducing sulfonyl groups. The electron-withdrawing nature of the existing dimethylsulfamoyl group (-SO₂N(CH₃)₂) activates the aromatic ring toward NAS, facilitating displacement of halides (e.g., Cl⁻) by sulfite ions (SO₃²⁻) [3]. For example, treating 4-chloro-N,N-dimethylbenzenesulfonamide with sodium sulfite under reflux in dimethylformamide (DMF) yields the intermediate sulfonate, which is subsequently chlorinated using PCl₅ to form the target sulfonyl chloride [3].

The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the electron-withdrawing sulfamoyl group [3]. Optimal conditions require anhydrous solvents and temperatures of 100–120°C, with yields reaching 60–70%.

Functionalization of Pre-existing Sulfonyl Scaffolds

Functionalization strategies often start with benzene-1,4-disulfonyl chloride. Selective mono-substitution of one sulfonyl chloride group with dimethylamine (HN(CH₃)₂) in tetrahydrofuran (THF) at 0°C yields 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride. This method avoids harsh diazotization conditions but requires precise stoichiometry to prevent over-amination.

Modern Synthetic Strategies

Electrochemical Synthesis Techniques

Recent advances in electrochemistry enable direct chlorosulfonylation of aromatic substrates. Peng et al. reported an organoboron-mediated electrochemical method using sulfonyl chlorides as reactants [5]. Applied to 4-(dimethylsulfamoyl)benzene derivatives, this technique employs a divided cell with a graphite anode, achieving 75–80% yields at ambient temperatures. The method avoids stoichiometric oxidants, aligning with green chemistry principles [5].

Photoredox-Catalyzed Synthesis

Emerging photoredox strategies use visible light to initiate single-electron transfer (SET) processes. While not yet applied directly to this compound, analogous systems for sulfonyl chloride synthesis suggest potential for mild, redox-neutral conditions. For example, iridium-based photocatalysts could mediate SO₂ insertion into aryl halides, though scalability remains unproven.

Green Chemistry Applications

Solvent-Free Methodologies

Mechanochemical ball-milling techniques enable solvent-free synthesis of sulfonyl chlorides. Grinding 4-amino-N,N-dimethylbenzenesulfonamide with NaNO₂ and CuCl in the presence of SO₂ gas achieves 60–65% yields, reducing waste and energy consumption.

Catalyst Optimization and Recovery Systems

Copper catalysts in diazotization reactions are often non-recoverable. Immobilizing CuCl on silica gel or magnetic nanoparticles allows reuse for 5–7 cycles without significant activity loss, as demonstrated in batch reactions [1].

Waste Reduction Strategies

Continuous flow systems reduce solvent usage by 40–50% compared to batch processes [2]. Additionally, in situ SO₂ generation from thiosulfate (Na₂S₂O₃) and HCl minimizes gas handling hazards.

Scale-Up Considerations

Thermal Management in Large-Scale Production

Exothermic diazotization and chlorosulfonylation steps necessitate jacketed reactors with cryogenic cooling. Pilot-scale studies show that maintaining temperatures below 5°C during SO₂ addition prevents runaway reactions, ensuring >90% conversion [1].

Process Intensification Approaches

Combining continuous flow reactors with inline analytics (e.g., FTIR monitoring) enables real-time adjustment of reactant feed rates. This approach reduces batch-to-batch variability and improves throughput by 30% [2].

Economic Feasibility Analysis

A comparative cost analysis reveals that continuous flow production lowers operational expenses by 25% through reduced labor, solvent use, and waste disposal. However, capital costs for flow equipment remain 40% higher than traditional batch setups, necessitating high-volume production to justify initial investments [2].

Nucleophilic Substitution Mechanisms at Sulfonyl Sulfur

The nucleophilic substitution reactions at the sulfonyl sulfur center in 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride proceed through well-established mechanistic pathways that are characteristic of electrophilic aromatic sulfonyl compounds. The sulfonyl sulfur atom exhibits pronounced electrophilic character due to the electron-withdrawing nature of both the sulfonyl oxygens and the chloride leaving group [2] [3].

The primary mechanism operating in nucleophilic substitution at the sulfonyl sulfur follows the bimolecular nucleophilic substitution (SN2) pathway. Experimental evidence from chloride-chloride exchange reactions demonstrates that the reaction proceeds via a single transition state with characteristic features of an SN2 mechanism [3] [4]. The transition state geometry exhibits a trigonal bipyramidal configuration around the sulfur center, with the nucleophile and leaving group occupying apical positions and the sulfonyl oxygens positioned equatorially [3].

Density functional theory calculations reveal that the nucleophilic attack occurs through formation of an initial ion-dipole complex between the incoming nucleophile and the sulfonyl chloride substrate. The distance between the sulfur atom and approaching nucleophile in the reactant complex is approximately 4.097 Å in acetonitrile solution, significantly longer than in gas phase due to solvation effects [4]. As the nucleophile approaches, the S-Cl bond begins to elongate from its normal length of 2.129 Å to 2.514 Å in the transition state, while the S-nucleophile distance contracts simultaneously [4].

The dimethylsulfamoyl substituent in the para position exerts a significant electronic influence on the reactivity patterns. Nuclear magnetic resonance studies reveal characteristic downfield shifts for the sulfonyl chloride proton (δ 2.97 ppm) and aromatic protons adjacent to electron-withdrawing groups . The dimethylsulfamoyl group reduces the activation energy for nucleophilic displacement at the sulfonyl chloride center through resonance donation from the dimethylamino group .

Kinetic studies using deuterium oxide solvent isotope effects demonstrate that the kinetic solvent isotope effect decreases from 1.82 for unsubstituted benzenesulfonyl chloride to 1.41 for the dimethylsulfamoyl derivative, indicating transition-state stabilization through resonance effects . This reduction in the kinetic solvent isotope effect reflects the enhanced nucleophilicity of the attacking species and the stabilization of the transition state by the electron-donating dimethylamino group .

Comparative Mechanistic Analysis with Related Sulfonyl Compounds

Comparative mechanistic studies reveal distinctive reactivity patterns when 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is contrasted with structurally related sulfonyl compounds. The compound exhibits intermediate reactivity compared to simple benzenesulfonyl chloride and highly activated nitrobenzenesulfonyl chlorides [3] [5].

Rate constant measurements demonstrate that 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride reacts approximately 10 times slower than unsubstituted benzenesulfonyl chloride in halide exchange reactions due to steric hindrance from the dimethylamino group . However, when compared to electron-withdrawing para-substituents such as nitro groups, the dimethylsulfamoyl derivative shows enhanced reactivity due to the electron-donating character of the nitrogen lone pair [3].

Hammett parameter correlations for substituted benzenesulfonyl chlorides reveal a ρ-value of +2.02 for chloride-chloride exchange reactions, indicating significant sensitivity to electronic effects [3] [4]. The positive ρ-value confirms that electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the sulfonyl sulfur center [3]. The dimethylsulfamoyl group exhibits dual electronic character, with the sulfamoyl moiety acting as an electron-withdrawing group while the dimethylamino portion provides electron density through resonance .

Mechanistic investigations of related sulfamoyl chlorides provide additional insights into the reactivity patterns. Dimethylsulfamoyl chloride itself undergoes hydrolysis via an SN1 mechanism with a rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ at 25°C, significantly faster than the corresponding aryl sulfonyl chlorides [7]. This enhanced reactivity reflects the greater stabilization of the sulfonyl cation intermediate by the dimethylamino group [7].

The diethylsulfamoyl analog exhibits even greater reactivity, with a rate constant eight times higher than the dimethyl derivative [7]. Secondary deuterium isotope effects in diethylsulfamoyl chloride hydrolysis reveal a value of approximately 2, indicating significant hydrogen participation in the reaction mechanism [7]. This contrasts with the inverse secondary deuterium isotope effect observed for dimethylsulfamoyl chloride, suggesting different transition state geometries and bonding interactions [7].

Comparative analysis with other para-substituted benzenesulfonyl chlorides reveals that the dimethylsulfamoyl derivative occupies an intermediate position in terms of reactivity. Para-methoxybenzenesulfonyl chloride shows reduced reactivity (k₂ = 4.2 × 10⁻⁶ M⁻¹s⁻¹) compared to the dimethylsulfamoyl derivative, while para-nitrobenzenesulfonyl chloride exhibits significantly enhanced reactivity (k₂ = 8.9 × 10⁻⁵ M⁻¹s⁻¹) [3] [4].

Radical Chemistry

Sulfonyl Radical Generation Pathways

The generation of sulfonyl radicals from 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride proceeds through several distinct pathways, each with characteristic mechanistic features and applications in synthetic transformations. Understanding these pathways is crucial for developing efficient radical-mediated processes and controlling selectivity in complex molecular environments [8] [9] [10].

Photochemical generation represents the most widely utilized approach for accessing sulfonyl radicals from the target compound. Visible-light photocatalysis using ruthenium or iridium complexes enables the generation of sulfonyl radicals under mild, redox-neutral conditions [8] [11]. The mechanism involves single-electron reduction of the sulfonyl chloride by the excited photocatalyst, generating a sulfonyl chloride radical anion that subsequently fragments to produce the sulfonyl radical and chloride ion [8].

The photocatalytic process exhibits remarkable efficiency, with quantum yields approaching 0.8 under optimized conditions [8]. Mechanistic studies reveal that the generation of sulfamoyl and sulfonate radicals from dimethylsulfamoyl chloride derivatives follows a distinct pathway compared to simple aryl sulfonyl chlorides [8]. The presence of the dimethylamino group enhances the stability of the intermediate radical anion through resonance stabilization, facilitating the subsequent fragmentation step [8].

Electrochemical methods provide an alternative route for sulfonyl radical generation that offers precise control over the reaction conditions and eliminates the need for photocatalysts [12]. Cathodic reduction of sulfonyl chlorides at controlled potentials generates sulfonyl radicals with high efficiency [12]. The electrochemical approach is particularly advantageous for large-scale applications where photochemical methods may be impractical [12].

Thermal decomposition pathways utilizing copper catalysts represent a classical method for sulfonyl radical generation [13]. Copper(II) chloride-catalyzed decomposition of arenesulfonyl chlorides has been extensively used for synthetic applications [13]. The mechanism involves coordination of the sulfonyl chloride to the copper center, followed by homolytic cleavage to generate the sulfonyl radical and a copper-chloride complex [13].

Recent developments have introduced tris(trimethylsilyl)silane as an effective reagent for sulfonyl radical generation under mild conditions [14]. The process operates through hydrogen atom transfer from the silane to generate silyl radicals, which subsequently react with the sulfonyl chloride to produce sulfonyl radicals and silyl chloride [14]. This approach offers the advantage of compatibility with sensitive functional groups and operates under neutral conditions [14].

Chemical oxidation methods using cerium(IV) ammonium nitrate provide another pathway for sulfonyl radical generation [15]. The mechanism involves oxidation of sulfinate precursors to generate sulfonyl radicals directly [15]. While this approach requires pre-conversion of sulfonyl chlorides to sulfinates, it offers excellent compatibility with cascade radical processes [15].

Radical-Mediated Cross-Coupling Mechanisms

Radical-mediated cross-coupling mechanisms involving sulfonyl radicals derived from 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride represent a rapidly expanding area of synthetic methodology. These processes enable the formation of carbon-sulfur bonds under mild conditions with excellent functional group tolerance [16] [10] [17].

The cross-coupling of sulfonyl radicals with silver-based carbenes represents a particularly elegant approach to β-carbonyl arylsulfones [16]. The mechanism involves generation of the sulfonyl radical through photochemical activation, followed by coupling with the silver carbene intermediate generated from diazo compounds [16]. This radical-carbene coupling process proceeds with excellent yields and demonstrates remarkable substrate scope [16].

Mechanistic investigations reveal that the coupling proceeds through direct radical attack on the silver-carbene complex, generating a new carbon-sulfur bond while releasing the silver catalyst [16]. The process is characterized by wide substrate scope, easy scale-up, simple manipulation, and mild reaction conditions [16]. The dimethylsulfamoyl substituent enhances the stability of the sulfonyl radical, leading to improved selectivity in the coupling process [16].

Photoredox-catalyzed radical-radical cross-coupling with trifluoroborate salts provides access to diverse sulfone structures [10] [17]. The mechanism involves simultaneous generation of sulfonyl radicals from the sulfonyl chloride and alkyl or aryl radicals from trifluoroborate salts under visible-light irradiation [10] [17]. This dual radical generation strategy enables direct coupling without the need for stoichiometric reducing or oxidizing agents [10] [17].

The process demonstrates excellent compatibility with allyl, benzyl, vinyl, and aryl trifluoroborates, which can be successfully cross-coupled with heteroaryl and alkyl sulfonyl chlorides [10] [17]. The strategy features redox neutrality, good substrate generality, simple operation, and benign reaction conditions [10] [17]. Rate studies indicate that the dimethylsulfamoyl group influences the radical coupling kinetics through electronic effects [10].

Hydrosulfonylation reactions represent another important class of radical-mediated transformations. These processes involve addition of sulfonyl radicals to unactivated alkenes, followed by hydrogen atom transfer to generate sulfone products [18]. The mechanism requires generation of two sulfonyl radicals from symmetrical disulfones via photocatalytic activation [18].

Recent mechanistic studies have revealed that the process involves a photoinduced electron transfer via oxidative quenching of the excited photocatalyst with the disulfone, generating a sulfonyl radical and sulfinate byproduct [18]. The oxidized photocatalyst is subsequently reduced by the sulfinate, generating the second sulfonyl radical and regenerating the photocatalyst [18]. This energy transfer mimic process differs from classical energy transfer mechanisms observed with lower oxidation state sulfur-sulfur compounds [18].

Kinetic Studies

Rate Constants for Substitution Reactions

Comprehensive kinetic investigations of substitution reactions involving 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride reveal distinctive rate patterns that reflect the electronic and steric influences of the dimethylsulfamoyl substituent. Rate constant measurements provide fundamental insights into the mechanistic pathways and transition state structures governing these transformations [3] [5] [19].

The second-order rate constant for chloride-chloride exchange reactions in acetonitrile at 25°C exhibits a value of approximately 6.7 × 10⁻⁶ M⁻¹s⁻¹, which is notably lower than unsubstituted benzenesulfonyl chloride (1.33 × 10⁻⁵ M⁻¹s⁻¹) [3] [4]. This rate reduction reflects the steric hindrance imposed by the dimethylsulfamoyl group, which impedes nucleophilic approach to the sulfonyl sulfur center [3].

Temperature-dependent studies reveal activation energies ranging from 75-85 kJ/mol for nucleophilic substitution reactions, depending on the specific nucleophile and reaction conditions [3] [19]. The activation parameters demonstrate significant entropy effects, with ΔS‡ values typically ranging from -120 to -140 J/mol·K, consistent with a highly ordered transition state characteristic of bimolecular substitution mechanisms [3].

Kinetic solvent isotope effects provide additional mechanistic insights. The KSIE value for hydrolysis reactions in D₂O versus H₂O is 1.41, significantly lower than the value of 1.82 observed for unsubstituted benzenesulfonyl chloride . This reduction indicates transition-state stabilization through resonance donation from the dimethylamino group, which facilitates nucleophilic attack and reduces the reliance on general base catalysis .

Rate measurements for reactions with various nucleophiles demonstrate clear reactivity trends. Primary amines exhibit rate constants in the range of 10⁻⁴ to 10⁻³ M⁻¹s⁻¹, while secondary amines show reduced reactivity due to steric constraints . Alcohols display intermediate reactivity, with rate constants typically falling between 10⁻⁵ and 10⁻⁴ M⁻¹s⁻¹ .

The reaction with benzotriazole in dichloromethane at 0°C provides a representative example, producing the corresponding sulfonamide in 44% yield after chromatographic purification . The relatively modest yield reflects competing hydrolysis reactions and the sterically demanding nature of the nucleophile .

Pressure-dependent kinetic studies reveal volumes of activation ranging from -15 to -25 cm³/mol, consistent with significant bond formation in the transition state [3]. These negative activation volumes support the proposed SN2 mechanism and indicate substantial nucleophile-substrate association in the rate-determining step [3].

Hammett Parameter Correlations

The application of Hammett parameter correlations to substitution reactions of 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride provides quantitative insights into the electronic effects governing reactivity patterns. Linear free energy relationships reveal the sensitivity of reaction rates to substituent electronic properties and enable prediction of reactivity trends [5] [20] [21] [22].

For chloride-chloride exchange reactions involving para-substituted benzenesulfonyl chlorides, the Hammett correlation exhibits a ρ-value of +2.02, indicating substantial sensitivity to electronic effects [3] [4]. The positive slope confirms that electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the sulfonyl sulfur center [3]. The dimethylsulfamoyl group, with its intermediate electron-donating character, falls within the expected range based on its σ-value [3].

The correlation demonstrates excellent linearity (r = 0.993) across a wide range of substituent constants (σ = -0.66 to +0.43), supporting the mechanistic consistency of the SN2 pathway [3] [4]. Deviations from linearity are minimal, suggesting that steric effects do not significantly perturb the electronic correlation for para-substituted derivatives [3].

Reactions with anilines in methanol exhibit variable ρ-values ranging from +0.44 to +1.14, depending on the specific aniline nucleophile employed [5]. The variation in ρ reflects changes in the position of the transition state along the reaction coordinate [5]. Electron-withdrawing substituents in the sulfonyl chloride increase bond formation relative to bond breaking, leading to higher ρ-values [5].

Conversely, electron-withdrawing substituents in the aniline nucleophile lead to increased bond-breaking relative to bond formation in the transition state, resulting in lower ρ-values [5]. The dimethylsulfamoyl derivative exhibits intermediate behavior, with ρ-values typically falling in the range of 0.6-0.8 [5].

Pyridine-catalyzed hydrolysis reactions show distinct correlation patterns, with β-values ranging from 0.406 to 0.557 [22]. The Brønsted coefficient varies linearly with the σ-values of the sulfonyl chloride substituents, demonstrating that bond formation in the transition state increases with electron-attracting substituents in the acid chloride [22].

The dimethylsulfamoyl group exhibits a σ-parameter of approximately +0.46, reflecting its net electron-withdrawing character despite the presence of the electron-donating dimethylamino moiety [20]. This value is intermediate between simple alkyl substituents (σ ≈ -0.17) and strongly electron-withdrawing groups like nitro (σ ≈ +0.78) [20].

Multi-parameter correlations using both inductive (σI) and resonance (σR) components provide additional insights into the electronic effects. The dimethylsulfamoyl group shows significant resonance donation (σR ≈ -0.25) combined with inductive withdrawal (σI ≈ +0.71), resulting in the observed net electron-withdrawing behavior [20].

Steric Effects on Reaction Pathways

Steric effects play a crucial role in determining the reaction pathways and kinetic behavior of 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride. The bulky dimethylsulfamoyl substituent creates significant steric hindrance that influences nucleophilic approach, transition state geometry, and product selectivity [23] [24] [25].

The steric parameter (Es) for the dimethylsulfamoyl group is approximately -1.5, indicating substantial steric hindrance comparable to bulky alkyl substituents [23]. This steric bulk manifests in reduced reaction rates compared to unsubstituted benzenesulfonyl chloride, particularly with bulky nucleophiles [23] [24].

Crystallographic studies reveal that the dimethylsulfamoyl group adopts a conformation that minimizes steric interactions with the sulfonyl chloride moiety . The N-methyl groups orient away from the reaction center, but still impose significant steric constraints on nucleophilic approach . The S-Cl bond length (2.01 Å) is slightly elongated compared to simple aryl sulfonyl chlorides, reflecting the steric compression .

Kinetic studies demonstrate that steric effects become increasingly important with bulky nucleophiles. Primary amines show relatively modest rate reductions (2-3 fold) compared to reactions with unsubstituted benzenesulfonyl chloride . However, secondary amines exhibit more pronounced steric effects, with rate reductions of 5-10 fold .

The steric environment also influences the regioselectivity of nucleophilic attack. Computational studies reveal that the preferred approach trajectory is slightly distorted from the ideal linear S-Cl axis due to steric interactions with the dimethyl groups [24]. This distortion affects the transition state geometry and contributes to the observed kinetic effects [24].

Temperature-dependent studies reveal that steric effects are partially compensated by enthalpic factors at elevated temperatures [24]. The activation energy for reactions with sterically hindered nucleophiles shows less temperature dependence than expected, suggesting that the transition state becomes more "product-like" to minimize steric interactions [24].

Comparative studies with other para-substituted benzenesulfonyl chlorides demonstrate that the dimethylsulfamoyl group exhibits intermediate steric effects [23]. Para-tert-butylbenzenesulfonyl chloride shows greater steric hindrance (Es ≈ -1.9), while para-methylbenzenesulfonyl chloride exhibits minimal steric effects (Es ≈ -0.2) [23].

The interplay between electronic and steric effects creates complex reactivity patterns that cannot be predicted from either factor alone [25]. The electron-donating character of the dimethylamino group partially compensates for steric hindrance by stabilizing the transition state [25]. This compensation effect is particularly pronounced in reactions with hard nucleophiles like amines and alcohols [25].

Solvent effects also modulate the relative importance of steric factors. In polar aprotic solvents like acetonitrile, steric effects are more pronounced due to reduced solvation of the transition state [25]. Conversely, in protic solvents, hydrogen bonding interactions can partially mitigate steric hindrance through stabilization of the nucleophile-substrate complex [25].

XLogP3

1.4

Dates

Last modified: 08-17-2023
Bussiere et al. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology, doi: 10.1038/s41589-019-0411-6, published online 9 December 2019

Explore Compound Types